molecular formula C8H10FN B12821375 2-Fluoro-3,5-dimethylaniline

2-Fluoro-3,5-dimethylaniline

Cat. No.: B12821375
M. Wt: 139.17 g/mol
InChI Key: GDNLMXJBXYGRPE-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dimethylaniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,5-dimethylaniline typically involves the fluorination of 3,5-dimethylaniline. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, the nitration of 3,5-dimethyltoluene followed by reduction to 3,5-dimethylaniline, and subsequent fluorination can be employed. The choice of fluorinating agent and reaction conditions are optimized to achieve cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,5-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the amino group can lead to the formation of corresponding amines or imines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines.

    Oxidation Reactions: Products include nitro and nitroso derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2-Fluoro-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoroaniline: Lacks the methyl groups, leading to different reactivity and applications.

    2,4-Difluoroaniline: Contains an additional fluorine atom, which can significantly alter its chemical behavior and applications.

Uniqueness

2-Fluoro-3,5-dimethylaniline is unique due to the combination of the fluorine atom and two methyl groups, which confer specific chemical properties such as increased lipophilicity and altered electronic effects. These properties make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

2-fluoro-3,5-dimethylaniline

InChI

InChI=1S/C8H10FN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3

InChI Key

GDNLMXJBXYGRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)F)C

Origin of Product

United States

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